

Catharanthine Tartrate CAS number and molecular weight

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Compound of Interest		
Compound Name:	Catharanthine Tartrate	
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An In-depth Technical Guide to Catharanthine Tartrate

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to **Catharanthine Tartrate**, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Catharanthine Tartrate

Catharanthine is a monoterpenoid indole alkaloid isolated from the plant Catharanthus roseus. It serves as a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The tartrate salt of catharanthine is frequently used in research due to its stability and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with **Catharanthine Tartrate**.



Parameter	Value	Reference
CAS Number	4168-17-6	[1][2][3][4]
Molecular Formula	C21H24N2O2 • C4H6O6	[1]
Molecular Weight	486.51 g/mol	
Purity	≥97%	-
Melting Point	126-128°C	_
Solubility	Soluble in ethanol, DMSO, Pyridine, Methanol	_
IC ₅₀ (L-type Ca ²⁺ Channels, VSMCs)	8 μΜ	_
IC ₅₀ (L-type Ca ²⁺ Channels, Cardiomyocytes)	220 μΜ	-
IC ₅₀ (Phenylephrine-induced aortic ring contraction)	28 μΜ	-
IC ₅₀ (KCI-induced aortic ring contraction)	34 μΜ	-
IC50 (HCT116 cell proliferation)	60 μg/ml	

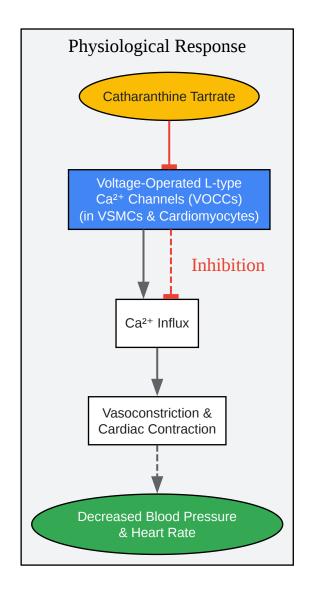
Biological Activities and Mechanisms of Action

Catharanthine Tartrate exhibits a range of biological activities, primarily attributed to its interaction with ion channels and cytoskeletal components.

Inhibition of Voltage-Gated L-type Calcium Channels

A primary mechanism of action for catharanthine is the inhibition of voltage-gated L-type calcium channels (VOCCs). This activity is more pronounced in vascular smooth muscle cells (VSMCs) than in cardiomyocytes. The blockade of these channels in VSMCs leads to vasodilation and a subsequent decrease in blood pressure. In vivo studies in rats have demonstrated that intravenous administration of catharanthine leads to dose-dependent reductions in blood pressure, heart rate, and cardiac contractility.





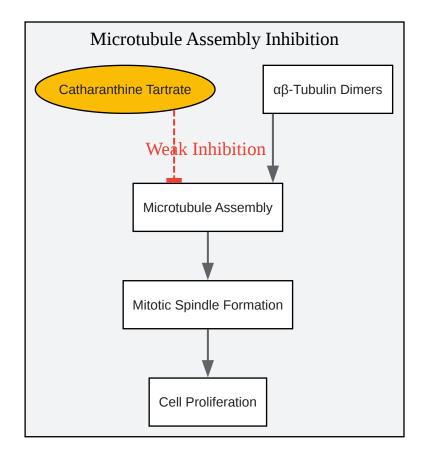
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Figure 1. Signaling pathway of Catharanthine Tartrate's cardiovascular effects.

Anti-mitotic Activity

Catharanthine displays weak anti-mitotic activity by interfering with microtubule assembly, although it binds to tubulin poorly compared to its dimeric derivatives like vinblastine. This interaction is a key point of interest as it is a precursor to more potent anti-cancer agents. At high concentrations (e.g., 320 μ M), it has been shown to inhibit microtubule polymerization.





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Figure 2. Logical relationship of Catharanthine Tartrate's anti-mitotic activity.

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of **Catharanthine Tartrate**.

Protocol 1: Inhibition of Voltage-Gated Calcium Channels using Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of **Catharanthine Tartrate** on L-type Ca²⁺ channel currents in isolated vascular smooth muscle cells (VSMCs).

• Cell Isolation: Isolate single VSMCs from the mesenteric arteries of a suitable animal model (e.g., rat) using enzymatic digestion.



- · Electrophysiological Recording:
 - Perform whole-cell patch-clamp recordings using an patch-clamp amplifier.
 - Use an external solution containing (in mM): 120 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, and 2 CaCl₂, adjusted to pH 7.4.
 - The internal pipette solution should contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5
 Mg-ATP, adjusted to pH 7.2.
 - Hold cells at a potential of -80 mV. Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- Drug Application:
 - Prepare stock solutions of Catharanthine Tartrate in a suitable solvent (e.g., DMSO).
 - Perfuse the cells with the external solution containing various concentrations of Catharanthine Tartrate (e.g., 1 μ M to 100 μ M).
 - Record Ca²⁺ currents before and after drug application.
- Data Analysis:
 - Measure the peak inward Ca²⁺ current amplitude.
 - Calculate the percentage of inhibition for each concentration.
 - Plot a concentration-response curve and fit the data to a logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Microtubule Assembly Assay

This absorbance-based assay measures the effect of **Catharanthine Tartrate** on the polymerization of tubulin into microtubules.

- Reagent Preparation:
 - Use a commercial tubulin polymerization kit (e.g., from Cytoskeleton, Inc.).



- Reconstitute porcine tubulin to a final concentration of 40 μM in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol).
- Prepare a 100 mM stock of GTP.
- Prepare various concentrations of Catharanthine Tartrate in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 1%).
- Assay Procedure:
 - Work on ice to prevent premature tubulin polymerization.
 - In a pre-chilled 96-well plate, add the reaction mixture: tubulin, G-PEM buffer, and either Catharanthine Tartrate or vehicle control (DMSO).
 - Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.
- Data Acquisition and Analysis:
 - Measure the change in absorbance at 340 nm every minute for 60 minutes.
 - The increase in absorbance corresponds to the extent of microtubule polymerization.
 - Compare the polymerization curves of the Catharanthine Tartrate-treated samples to the control. Calculate the percentage of inhibition at the plateau phase for each concentration.

Protocol 3: DNA Interaction Analysis via Spectroscopic Methods

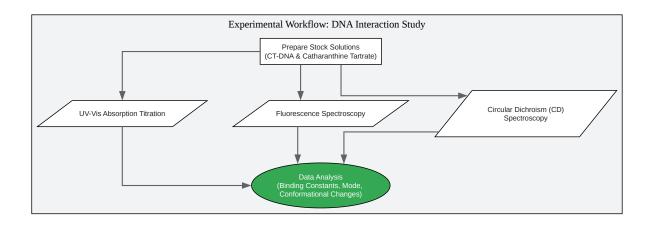
This protocol outlines the workflow for assessing the binding interaction between **Catharanthine Tartrate** and calf thymus DNA (CT-DNA).

- Preparation of Solutions:
 - Prepare a stock solution of CT-DNA in Tris-HCl buffer (pH 7.4). Determine its concentration by measuring the absorbance at 260 nm.



- Prepare a stock solution of Catharanthine Tartrate of known concentration in the same buffer.
- UV-Visible Absorption Titration:
 - Keep the concentration of Catharanthine Tartrate constant while titrating with increasing concentrations of CT-DNA.
 - Record the UV-Vis absorption spectra (e.g., 200-400 nm) after each addition of DNA.
 - Analyze changes in the absorption maxima (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine binding mode and calculate the binding constant.
- Fluorescence Spectroscopy:
 - Excite the Catharanthine Tartrate solution at its absorption maximum and record the emission spectrum.
 - Titrate with increasing concentrations of CT-DNA and record the fluorescence spectra.
 - Analyze the quenching of fluorescence to determine the binding mechanism (static or dynamic) and calculate binding parameters using the Stern-Volmer equation.
- Circular Dichroism (CD) Spectroscopy:
 - Record the CD spectrum of CT-DNA in the range of 230-350 nm in the absence of the compound.
 - Add Catharanthine Tartrate to the DNA solution and record the CD spectrum again.
 - Analyze changes in the characteristic bands of B-form DNA (positive band around 275 nm, negative band around 245 nm) to infer conformational changes induced by the binding.





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Figure 3. Workflow for studying **Catharanthine Tartrate**-DNA interaction.

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